molecular formula C25H25N3O4S B11373729 Methyl 2-{[({4,6-dimethyl-3-[(3-methylphenyl)carbamoyl]pyridin-2-yl}sulfanyl)acetyl]amino}benzoate

Methyl 2-{[({4,6-dimethyl-3-[(3-methylphenyl)carbamoyl]pyridin-2-yl}sulfanyl)acetyl]amino}benzoate

Cat. No.: B11373729
M. Wt: 463.6 g/mol
InChI Key: UGPRKXZKSULKPE-UHFFFAOYSA-N
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Description

METHYL 2-[2-({4,6-DIMETHYL-3-[(3-METHYLPHENYL)CARBAMOYL]PYRIDIN-2-YL}SULFANYL)ACETAMIDO]BENZOATE is a complex organic compound with a multifaceted structure. It is characterized by the presence of a benzoate ester, a pyridine ring, and a carbamoyl group, making it a compound of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-[2-({4,6-DIMETHYL-3-[(3-METHYLPHENYL)CARBAMOYL]PYRIDIN-2-YL}SULFANYL)ACETAMIDO]BENZOATE typically involves multiple steps, including the formation of the pyridine ring, the introduction of the carbamoyl group, and the esterification of the benzoate. Common reagents used in these reactions include methyl benzoate, 4,6-dimethyl-2-aminopyridine, and 3-methylphenyl isocyanate. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like palladium on carbon.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as column chromatography and recrystallization is also common to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

METHYL 2-[2-({4,6-DIMETHYL-3-[(3-METHYLPHENYL)CARBAMOYL]PYRIDIN-2-YL}SULFANYL)ACETAMIDO]BENZOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring or the benzoate ester.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium hydride or other strong bases for deprotonation followed by nucleophilic attack.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

METHYL 2-[2-({4,6-DIMETHYL-3-[(3-METHYLPHENYL)CARBAMOYL]PYRIDIN-2-YL}SULFANYL)ACETAMIDO]BENZOATE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique structural features.

    Industry: Used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of METHYL 2-[2-({4,6-DIMETHYL-3-[(3-METHYLPHENYL)CARBAMOYL]PYRIDIN-2-YL}SULFANYL)ACETAMIDO]BENZOATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

    METHYL 2-[2-({4,6-DIMETHYL-3-[(3-METHYLPHENYL)CARBAMOYL]PYRIDIN-2-YL}SULFANYL)ACETAMIDO]BENZOATE: can be compared with other benzoate esters and pyridine derivatives.

    4,6-DIMETHYL-2-AMINOPYRIDINE: A precursor in the synthesis of the compound.

    3-METHYLPHENYL ISOCYANATE: Another precursor used in the synthesis.

Uniqueness

The uniqueness of METHYL 2-[2-({4,6-DIMETHYL-3-[(3-METHYLPHENYL)CARBAMOYL]PYRIDIN-2-YL}SULFANYL)ACETAMIDO]BENZOATE lies in its complex structure, which combines multiple functional groups, making it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C25H25N3O4S

Molecular Weight

463.6 g/mol

IUPAC Name

methyl 2-[[2-[4,6-dimethyl-3-[(3-methylphenyl)carbamoyl]pyridin-2-yl]sulfanylacetyl]amino]benzoate

InChI

InChI=1S/C25H25N3O4S/c1-15-8-7-9-18(12-15)27-23(30)22-16(2)13-17(3)26-24(22)33-14-21(29)28-20-11-6-5-10-19(20)25(31)32-4/h5-13H,14H2,1-4H3,(H,27,30)(H,28,29)

InChI Key

UGPRKXZKSULKPE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C2=C(N=C(C=C2C)C)SCC(=O)NC3=CC=CC=C3C(=O)OC

Origin of Product

United States

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